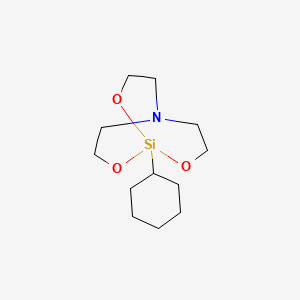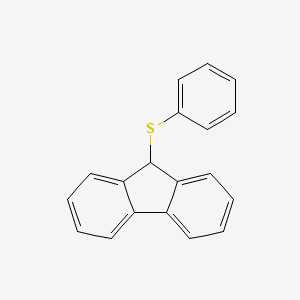
1,1'-Oxybis(2-isocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(2-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzene ring through an oxygen bridge. This compound is known for its reactivity and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2-isocyanatobenzene) can be synthesized through the reaction of 2-nitrophenol with phosgene, followed by the reduction of the resulting 2-nitrophenyl chloroformate to 2-aminophenyl chloroformate. The final step involves the reaction of 2-aminophenyl chloroformate with phosgene to yield 1,1’-Oxybis(2-isocyanatobenzene) .
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxybis(2-isocyanatobenzene) typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Oxybis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates and ureas.
Common Reagents and Conditions:
Amines: Used to form ureas.
Alcohols: Used to form carbamates.
Catalysts: Often employed to enhance reaction rates and yields.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Aplicaciones Científicas De Investigación
1,1’-Oxybis(2-isocyanatobenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis(2-isocyanatobenzene) involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate groups react with these nucleophiles to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar in structure but contains only one isocyanate group attached to a benzene ring.
1,1’-Methylenebis(4-isocyanatobenzene): Contains two isocyanate groups attached to benzene rings through a methylene bridge.
Uniqueness: 1,1’-Oxybis(2-isocyanatobenzene) is unique due to the presence of an oxygen bridge connecting the benzene rings, which imparts distinct reactivity and properties compared to other isocyanates. This structural feature allows for specific applications in polymer chemistry and material science .
Propiedades
Número CAS |
31691-26-6 |
|---|---|
Fórmula molecular |
C14H8N2O3 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
1-isocyanato-2-(2-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
Clave InChI |
KYZJYDSSXRSBDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C=O)OC2=CC=CC=C2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)



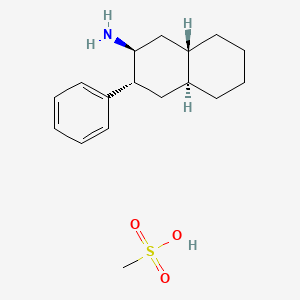
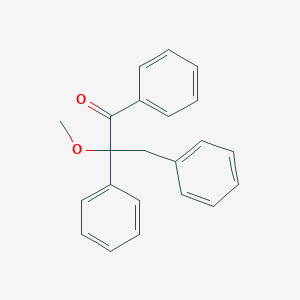
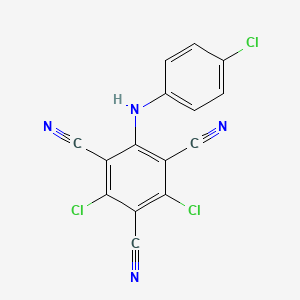

![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
